molecular formula C13H10N4O2S2 B2395783 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034321-49-6

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2395783
CAS No.: 2034321-49-6
M. Wt: 318.37
InChI Key: JUPNVIWAGWECAO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a synthetic small molecule featuring a benzamide core strategically substituted with both 5-methyl-1,3,4-thiadiazole and thiazole heterocycles. This molecular architecture is designed to leverage the known pharmacological activities of its constituent parts, making it a promising scaffold for investigative applications in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine bases and is extensively documented for its broad spectrum of biological activities. Derivatives of this heterocycle have demonstrated significant anticancer and cytotoxic properties in scientific studies, with mechanisms of action that include the inhibition of key enzymes like carbonic anhydrase IX (CA IX) and focal adhesion kinase (FAK), as well as the induction of apoptosis through caspase-dependent pathways . Furthermore, the 1,3,4-thiadiazole scaffold is a key structural component in compounds investigated for anti-inflammatory and immune-modulating uses , including potential treatments for atopic eczema and allergic conditions . The incorporation of the thiazole ring, another privileged structure in medicinal chemistry, further enhances the potential for diverse biological interactions. This compound is supplied exclusively for non-clinical, in-vitro research. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can utilize this chemical as a key intermediate for the synthesis of more complex molecules or as a biological probe for studying oncological and inflammatory disease pathways.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c1-8-16-17-12(21-8)15-11(18)9-2-4-10(5-3-9)19-13-14-6-7-20-13/h2-7H,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPNVIWAGWECAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reactants : Thiosemicarbazide (1 eq), glacial acetic acid (1.2 eq).
  • Conditions : Reflux in phosphorus oxychloride (POCl₃) at 80°C for 4 hours.
  • Workup : Neutralize with ice-cold water, extract with ethyl acetate, and purify via recrystallization (ethanol).
  • Yield : 68–72%.

Analytical Data :

  • IR (KBr) : 3120 cm⁻¹ (N–H stretch), 2950 cm⁻¹ (C–H stretch).
  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 6.94 (br, 2H, NH₂).

The introduction of the thiazol-2-yloxy group at the 4-position of benzoic acid proceeds via nucleophilic aromatic substitution. This method parallels the functionalization of chlorobenzamide derivatives in patent CN103570643A.

Procedure:

  • Reactants : 4-Hydroxybenzoic acid (1 eq), 2-chlorothiazole (1.1 eq).
  • Base : Potassium carbonate (K₂CO₃, 2 eq) in dimethylformamide (DMF).
  • Conditions : Stir at 80°C for 12 hours under nitrogen.
  • Workup : Acidify with HCl, filter, and recrystallize from ethanol.
  • Yield : 65–70%.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 7.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 8.05 (s, 1H, thiazole-H).

Amide Coupling: Synthesis of N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-4-(Thiazol-2-yloxy)Benzamide

The final step involves coupling 5-methyl-1,3,4-thiadiazol-2-amine with 4-(thiazol-2-yloxy)benzoic acid using carbodiimide-based reagents. This approach is validated by the synthesis of N-[4-tertbutyl-5-(2-nitroethyl)thiazol-2-yl]benzamide derivatives.

Procedure (DCC/DMAP Method):

  • Reactants : 4-(Thiazol-2-yloxy)benzoic acid (1 eq), 5-methyl-1,3,4-thiadiazol-2-amine (1 eq).
  • Coupling Agents : Dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).
  • Solvent : Anhydrous dichloromethane (DCM).
  • Conditions : Stir at room temperature for 6–8 hours.
  • Workup : Filter dicyclohexylurea (DCU), concentrate, and purify via column chromatography (ethyl acetate/hexane).
  • Yield : 55–60%.

Alternative Method (Acid Chloride Route) :

  • Reactants : 4-(Thiazol-2-yloxy)benzoyl chloride (1 eq), 5-methyl-1,3,4-thiadiazol-2-amine (1 eq).
  • Base : Triethylamine (TEA, 2 eq) in tetrahydrofuran (THF).
  • Conditions : Reflux for 2 hours.
  • Yield : 60–65%.

Analytical Data :

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–N stretch).
  • ¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 7.15 (d, J = 8.8 Hz, 2H, Ar–H), 7.85 (d, J = 8.8 Hz, 2H, Ar–H), 8.10 (s, 1H, thiazole-H), 10.20 (s, 1H, NH).

Optimization and Challenges

Solvent and Temperature Effects

  • DCM vs. THF : DCM provides higher yields (60%) at room temperature compared to THF (55%) due to better solubility of intermediates.
  • Reaction Time : Prolonged stirring (>8 hours) leads to decomposition of the thiadiazole ring.

Byproduct Formation

  • DCU Precipitation : Efficient removal of DCU via filtration is critical to avoid contamination.
  • Thiazole Hydrolysis : Acidic conditions during workup may hydrolyze the thiazol-2-yloxy group; neutralization at 0°C mitigates this.

Spectroscopic Validation

Table 1: Comparative NMR Data for Key Intermediates and Product

Compound δ (¹H NMR, ppm) δ (¹³C NMR, ppm)
5-Methyl-1,3,4-thiadiazol-2-amine 2.35 (s, CH₃), 6.94 (br, NH₂) 165.2 (C=N), 21.5 (CH₃)
4-(Thiazol-2-yloxy)benzoic acid 7.12 (d, Ar–H), 7.82 (d, Ar–H), 8.05 (s) 167.8 (COOH), 148.2 (C–O–thiazole)
Target compound 2.40 (s), 7.15 (d), 7.85 (d), 8.10 (s) 168.5 (C=O), 165.0 (C=N)

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to its unique structural features. Research indicates that derivatives containing the thiadiazole and thiazole moieties often possess:

  • Antimicrobial Properties : Studies have shown that thiadiazole derivatives demonstrate significant antibacterial and antifungal activities. For instance, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide were evaluated against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus niger) using the paper disc diffusion method. Results indicated promising antibacterial effects, particularly against gram-positive bacteria .
  • Anticancer Potential : The compound's structural components suggest potential anticancer activity. Preliminary studies have indicated that derivatives of 1,3,4-thiadiazole can inhibit cancer cell proliferation in human hepatocellular carcinoma and lung cancer cell lines. Molecular docking studies have further supported these findings by identifying binding interactions with critical enzymes involved in cancer progression .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Antimicrobial Agents : Given its demonstrated efficacy against various pathogens, this compound could be developed as a new class of antimicrobial agents to combat resistant strains of bacteria and fungi.
  • Anticancer Drugs : The potential for inhibiting tumor growth positions this compound as a candidate for further development in oncology.

Data Table: Comparison of Thiadiazole Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundThiadiazole and thiazole ringsAntibacterial, Antifungal, Anticancer
5-(Thiophen-2-yl)-1,3,4-thiadiazoleThiophenyl groupAntimicrobial
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidineThiazole and oxopyrrolidineAnticancer

Case Studies

Several studies have highlighted the applications of thiadiazole derivatives in real-world scenarios:

  • Antimicrobial Study : A study evaluated several thiadiazole derivatives for their activity against both gram-positive and gram-negative bacteria. Compounds with structural similarities to this compound showed significant inhibition zones against Escherichia coli and Staphylococcus aureus .
  • Cancer Cell Line Evaluation : In vitro evaluations demonstrated that certain thiadiazole derivatives inhibited the growth of HepG2 (liver cancer) and A549 (lung cancer) cell lines more effectively than standard treatments like cisplatin. This suggests a promising avenue for developing new anticancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thiadiazole-Chalcone Hybrids

Compounds like (E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide (5a) and derivatives (5c, 5f, 5m) combine 1,3,4-thiadiazole with chalcone moieties. These hybrids exhibit potent cytotoxicity against leukemia HL-60 (IC50: 6.92–16.35 μM) and cervical cancer HeLa cells (IC50: 9.12–12.72 μM) by inducing G2/M cell cycle arrest and caspase-dependent apoptosis . In contrast, T-448 targets LSD1 rather than direct DNA damage or cell cycle modulation, highlighting divergent mechanisms despite shared thiadiazole-benzamide motifs.

Pyridine/Thiadiazole-Benzamide Derivatives

Compounds such as N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) and 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester (8b) incorporate pyridine or nicotinic ester groups. These derivatives show moderate anticancer activity (e.g., 8a: IC50 ~10–20 μM in preliminary screens) but lack the thiazol-2-yloxy substituent critical for T-448’s LSD1 binding .

Pharmacological and Enzymatic Inhibitors

LSD1 Inhibitors

  • T-711 : A reversible LSD1 inhibitor with broader epigenetic effects, T-711 causes thrombocytopenia in mice due to off-target interactions, unlike T-448’s selective, irreversible inhibition .
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : This nitazoxanide derivative inhibits pyruvate-ferredoxin oxidoreductase (PFOR) via its amide-thiazole structure but lacks the thiadiazole moiety and LSD1 specificity seen in T-448 .

Thiazole-Triazole-Benzamide Derivatives

Compounds like N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) and N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) exhibit antimicrobial and antiproliferative activities but prioritize thiazole-triazole interactions over thiadiazole-mediated enzyme inhibition .

Impact of Substituents on Bioactivity

Compound Key Substituents Target/Activity IC50 or Efficacy
T-448 5-Me-thiadiazole, thiazol-2-yloxy LSD1 inhibition (irreversible) IC50 < 100 nM
5a (Thiadiazole-chalcone) 3,4-Dihydroxyphenyl, chalcone DNA damage, apoptosis IC50: 9.12 μM (HeLa)
8a (Pyridine-thiadiazole) Acetyl, methylpyridine Anticancer (unspecified target) IC50: ~15 μM
T-711 Cyclopropylmethylamino LSD1 (reversible), GFI1B binding Hematotoxicity at 10 mg/kg

Mechanistic and Pharmacological Insights

  • T-448 : Irreversibly inhibits LSD1 via formyl-FAD adduct formation, preserving GFI1B interaction and minimizing toxicity .
  • T-711 : Modulates histone demethylation and transcription factor interactions, leading to thrombocytopenia at therapeutic doses .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activities, and relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction between 5-methyl-1,3,4-thiadiazole and thiazole derivatives with benzamide. The synthetic pathway can be summarized as follows:

  • Formation of Thiadiazole : The initial step involves the synthesis of 5-methyl-1,3,4-thiadiazole from appropriate precursors.
  • Coupling Reaction : This thiadiazole is then coupled with thiazole derivatives and benzamide through standard coupling reactions such as amide bond formation.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

2. Biological Activities

The biological activities of this compound can be categorized into several key areas:

2.1 Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown efficacy against various bacterial strains such as E. coli and S. aureus .

2.2 Anticancer Properties

In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines. For instance, certain 1,3,4-thiadiazole derivatives have shown IC50 values significantly lower than standard chemotherapy agents like sorafenib . Flow cytometry analyses revealed that these compounds effectively blocked the cell cycle and induced cell death in HeLa cancer cells .

2.3 Anticonvulsant Activity

The compound's structural analogs have been tested for anticonvulsant effects using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Results indicate that some derivatives provide substantial protection against seizures without significant toxicity .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiadiazole and thiazole rings:

SubstituentEffect on Activity
Methyl group at position 5 on thiadiazoleEnhances antimicrobial activity
Hydroxyl or methoxy groupsIncreases anticancer potency
Alkyl chains on thiazoleModulates anticonvulsant effects

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against C. albicans and demonstrated that modifications at specific positions significantly increased antifungal activity .

Case Study 2: Anticancer Mechanism

Another study focused on the mechanism of action of a related compound which revealed that it inhibited VEGFR-2 activity in cancer cells leading to reduced proliferation and increased apoptosis .

5. Conclusion

This compound exhibits promising biological activities across various domains including antimicrobial, anticancer, and anticonvulsant effects. Ongoing research into its structure-activity relationships will further elucidate its potential in therapeutic applications.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during acyl chloride additions to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Purity Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and NMR to track intermediates .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiadiazole formationPOCl₃, 90°C, 3h65–78
Benzamide couplingPyridine, RT, 12h72–85

How can researchers characterize this compound and resolve spectral data contradictions?

Level: Basic
Answer:
Key Techniques :

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., thiadiazole C-S-C at ~160–170 ppm in ¹³C) .
  • IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and thiadiazole C=N (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) .

Q. Resolving Contradictions :

  • Crystallography : X-ray diffraction resolves ambiguous NOE or coupling constants (e.g., confirming amide conformation) .
  • DEPT-135 NMR : Distinguishes CH₂/CH₃ groups in crowded spectra .

What experimental designs are recommended to evaluate its biological activity, given structural complexity?

Level: Advanced
Answer:
In Vitro Assays :

  • Anticancer Screening : Use NCI-60 cell lines with GI₅₀ values to assess potency .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans .

Q. Mechanistic Studies :

  • Molecular Docking : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or topoisomerase II using AutoDock Vina .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI) to quantify cell cycle arrest (e.g., G2/M phase) .

Q. Table 2: Biological Activity Data (Representative)

ActivityAssayIC₅₀/GI₅₀ (µM)Reference
AnticancerMCF-7 cells12.3
AntibacterialE. coli MIC25.6

How can structure-activity relationships (SAR) be systematically studied for this compound?

Level: Advanced
Answer:
SAR Strategies :

Substituent Variation : Modify thiazole-oxy (electron-withdrawing vs. donating groups) and thiadiazole-methyl groups .

Bioisosteric Replacement : Replace thiadiazole with triazole or oxadiazole to assess ring flexibility .

Q. Analytical Tools :

  • Hammett Plots : Correlate substituent σ values with activity .
  • 3D-QSAR : CoMFA/CoMSIA models to map steric/electrostatic requirements .

Q. Table 3: SAR Trends in Analogues

Substituent (R)Activity (IC₅₀, µM)Trend
-NO₂ (electron-withdrawing)8.9↑ Potency
-OCH₃ (electron-donating)32.1↓ Potency

How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Level: Advanced
Answer:
Root Causes :

  • Assay Conditions : Differences in cell line passage number, serum concentration, or incubation time .
  • Compound Purity : HPLC purity ≥95% required; impurities may antagonize activity .

Q. Mitigation Strategies :

  • Orthogonal Assays : Validate hits using both MTT and ATP-based luminescence .
  • Dose-Response Curves : Use 8–12 concentrations to improve IC₅₀ accuracy .

Case Study : A 2025 study resolved 30% IC₅₀ variability in MCF-7 cells by standardizing FBS batch and hypoxia conditions .

What strategies are effective for identifying the compound’s molecular targets?

Level: Advanced
Answer:
Target Identification Methods :

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins .
  • DARTS (Drug Affinity Responsive Target Stability) : Protease resistance assays to identify stabilized targets .

Q. Validation :

  • CRISPR Knockout : Confirm target dependency (e.g., PFOR knockout reduces cytotoxicity) .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to recombinant proteins .

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